2-(3,5-difluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide 2-(3,5-difluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 1251578-18-3
VCID: VC4363379
InChI: InChI=1S/C19H12F3N3O3S/c20-13-3-1-4-16(10-13)25-18-17(5-2-6-23-18)29(27,28)24(19(25)26)11-12-7-14(21)9-15(22)8-12/h1-10H,11H2
SMILES: C1=CC(=CC(=C1)F)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC(=CC(=C4)F)F
Molecular Formula: C19H12F3N3O3S
Molecular Weight: 419.38

2-(3,5-difluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

CAS No.: 1251578-18-3

Cat. No.: VC4363379

Molecular Formula: C19H12F3N3O3S

Molecular Weight: 419.38

* For research use only. Not for human or veterinary use.

2-(3,5-difluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide - 1251578-18-3

Specification

CAS No. 1251578-18-3
Molecular Formula C19H12F3N3O3S
Molecular Weight 419.38
IUPAC Name 2-[(3,5-difluorophenyl)methyl]-4-(3-fluorophenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Standard InChI InChI=1S/C19H12F3N3O3S/c20-13-3-1-4-16(10-13)25-18-17(5-2-6-23-18)29(27,28)24(19(25)26)11-12-7-14(21)9-15(22)8-12/h1-10H,11H2
Standard InChI Key MPOFIRYGYNDCPB-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC(=CC(=C4)F)F

Introduction

FeatureDescription
Core StructurePyrido[2,3-e] thiadiazin-3(4H)-one 1,1-dioxide fused ring system
Substituents3,5-Difluorobenzyl group at position 2; 3-fluorophenyl group at position 4
Functional GroupsSulfonyl (SO₂) group, aromatic fluorine atoms, and amide-like oxygen

Synthesis and Preparation

Critical Reaction Conditions

StepReagents/ConditionsPurpose
Core FormationParaformaldehyde, cyanuric chloride, NaOHCyclization to thiadiazinone scaffold
FluorinationI₂ catalyst, Cl₂ gas, polar solvent (e.g., DMF)Chlorination followed by fluorination
Final FunctionalizationSuzuki coupling (Pd catalyst, arylboronic acids)Introduction of fluorinated aryl groups

Physical and Chemical Properties

Spectroscopic and Computational Data

PropertyValue/DescriptionSource
SMILESC1=CC(=CC(=C1)F)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC(=CC(=C4)F)F
InChIInChI=1S/C19H12F3N3O3S/c20-13-3-1-4-16(10-13)25-18-17(5-2-6-23-18)29(27,28)24(19(25)26)11-12-7-14(21)9-15(22)8-12/h1-10H,11H2
SolubilityNot reported; fluorinated aromatic groups may enhance lipophilicity

Stability and Reactivity

The sulfonyl group (SO₂) and aromatic fluorines confer stability under mild conditions but may participate in:

  • Nucleophilic Substitution: At the thiadiazinone nitrogen or sulfonyl group.

  • Electrophilic Aromatic Substitution: At fluorine-substituted aromatic rings, though deactivation by fluorine may limit reactivity.

Biological Target/PathwayPotential ActivitySupporting Evidence
Diuretic ActionInhibition of sodium reabsorptionObserved in Torasemide-related thiadiazinones
Kinase InhibitionModulation of JNK/DGK pathwaysReported for pyrido-thiadiazine derivatives
Antiviral ActivityHBV capsid assembly modulationAnalogous sulfamoylbenzamides show EC₅₀ < 1 μM

Gaps in Current Research

No direct biological data exist for this compound. Key knowledge gaps include:

  • Metabolic Stability: Impact of fluorine substituents on hepatic clearance.

  • Toxicity Profile: Potential off-target effects on cytochrome P450 enzymes.

  • Selectivity: Differentiation from structurally similar diuretics (e.g., Torasemide) .

Comparative Analysis with Related Compounds

Structural Similarities and Differences

Compound (CAS)Core StructureSubstituentsBiological Focus
1251578-18-3Pyrido-thiadiazinone3,5-Difluorobenzyl, 3-fluorophenylUndetermined
72810-61-8 (Torasemide Impurity A)Pyrido-thiadiazinone3-MethylphenylDiuretic activity
1779132-28-3Pyrido-thiadiazinone4-FluorophenylEnzyme inhibition (hypothetical)

Synthetic Challenges

ChallengeSolution StrategyExample
Fluorine IntroductionLate-stage fluorination via SNAr reactionsUse of NFSI for electrophilic fluorination
Core CyclizationOptimizing solvent/acid combinationsDMF with POCl₃ for paraformaldehyde cyclization

Future Research Directions

Targeted Biological Screening

  • Oncology: Evaluate cytotoxicity against MCF-7/HepG2 cell lines (analogues show IC₅₀ < 1 μM) .

  • Antiviral Therapy: Test capsid assembly modulation in HBV models (similar sulfamoylbenzamides active at EC₅₀ < 1 μM) .

Medicinal Chemistry Optimization

ModificationRationaleExpected Outcome
De-fluorinationReduce lipophilicityImproved solubility for IV formulations
Methyl Group AdditionEnhance metabolic stabilityProlonged half-life

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator